molecular formula C9H16N2O2 B11719599 Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate

Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate

Cat. No.: B11719599
M. Wt: 184.24 g/mol
InChI Key: LPGRGFKNHWIYLP-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate is a substituted acrylate derivative featuring a 4-methylpiperazinyl group at the β-position. This compound is of interest due to the piperazine moiety, a nitrogen-containing heterocycle commonly found in pharmaceuticals and ligands. Piperazine derivatives are known for their versatility in drug design, influencing solubility, bioavailability, and receptor interactions.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate

InChI

InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-4H,5-8H2,1-2H3

InChI Key

LPGRGFKNHWIYLP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C=CC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate serves as a versatile building block in organic synthesis. It is used to develop more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with enhanced properties.

Biology

In biological research, this compound has been utilized to study enzyme interactions and protein-ligand binding due to its structural features. Its piperazine moiety enhances solubility and bioavailability, making it suitable for biological assays.

Medicine

The compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduction in tumor cell viability
AnticonvulsantProtection in seizure models

Case Studies

Several studies have explored the pharmacological effects of this compound and its derivatives:

  • Anticancer Effects : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Research highlighted the efficacy of this compound against resistant strains of bacteria, suggesting its utility in developing new antimicrobial agents.
  • Neuropharmacological Studies : Investigations into the anticonvulsant effects revealed that modifications to the piperazine structure could enhance activity against seizures, indicating a promising direction for future drug development.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary structural analogs of Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate are compounds sharing the acrylate backbone but differing in substituents. A notable example from the evidence is Methyl 3-(4-(bromomethyl)phenyl)prop-2-enoate (CAS 946-99-6), which replaces the 4-methylpiperazinyl group with a 4-bromomethylphenyl substituent .

Table 1: Comparative Structural and Functional Features
Compound Name CAS Number Molecular Formula Substituent Group Key Properties/Applications
This compound Not provided C₉H₁₅N₂O₂ 4-methylpiperazinyl Potential pharmaceuticals, ligands
Methyl 3-(4-(bromomethyl)phenyl)prop-2-enoate 946-99-6 C₁₁H₁₁BrO₂ 4-bromomethylphenyl Synthetic intermediate, alkylating agent

Functional Implications of Substituents

  • 4-Methylpiperazinyl Group :
    • Enhances solubility due to the polar, basic nitrogen atoms.
    • Common in bioactive molecules (e.g., antipsychotics, antifungals) for receptor binding.
  • 4-Bromomethylphenyl Group :
    • Introduces a reactive bromomethyl site, enabling cross-coupling or alkylation reactions.
    • Likely used in organic synthesis for constructing complex aromatic systems .

Structural Validation Methods

While direct data on the target compound’s characterization are absent, crystallographic tools referenced in the evidence (e.g., SHELXL for refinement, ORTEP for visualization) are critical for confirming molecular geometries in similar compounds . For example:

  • SHELX programs are widely used for small-molecule refinement, ensuring accurate bond lengths and angles .
  • ORTEP-III provides graphical representations of anisotropic displacement parameters, crucial for validating substituent orientations .

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux . Alternatively, coupling reactions between 4-methylpiperazine and prop-2-enoate precursors using bases (e.g., K₂CO₃) in aprotic solvents (e.g., DMF) are employed . Optimization includes solvent polarity adjustments (e.g., THF vs. DMF), temperature control (60–80°C), and catalytic efficiency screening (e.g., DMAP for esterification). Purification via column chromatography or recrystallization ensures high yields (>85%) .

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For non-crystalline samples, employ NMR (¹H/¹³C) to confirm substituent positions (e.g., piperazine CH₂ at δ 2.3–2.8 ppm) and FT-IR for functional groups (ester C=O stretch ~1700 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 225.2) .

Q. What computational methods are suitable for predicting electronic properties and binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps and electrostatic potentials . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes with active-site lysine residues). Validate with experimental data (e.g., IC₅₀ from enzyme assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

  • Methodological Answer : Perform orthogonal assays (e.g., competitive binding vs. functional cellular assays) to isolate mechanisms . Analyze structural analogs (e.g., fluorophenyl or chlorophenyl variants ) to identify substituent-specific effects. Use molecular dynamics simulations to assess conformational stability in target binding pockets .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?

  • Methodological Answer : Challenges include twinning and disorder in the piperazine ring. Mitigate via:
  • High-resolution data collection (synchrotron sources, λ = 0.7–1.0 Å).
  • SHELXD for phase solution and SHELXL for refinement with TWIN/BASF commands .
  • Compare with related piperazine structures (e.g., angle data in ) to model probable conformations.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modify the piperazine ring : Introduce substituents (e.g., -CF₃, -OH) to alter steric/electronic profiles .
  • Vary the ester group : Replace methyl with ethyl or tert-butyl to modulate lipophilicity (logP) .
  • Use QSAR models to predict bioactivity trends. Validate with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. What strategies ensure reproducibility in synthesizing and testing enantiomerically pure forms?

  • Methodological Answer :
  • Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in biphasic systems) to isolate enantiomers .
  • Circular Dichroism (CD) confirms enantiopurity.
  • Standardize reaction protocols (e.g., inert atmosphere, strict temperature control) across labs .

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